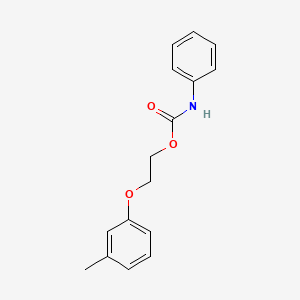

2-(3-methylphenoxy)ethyl phenylcarbamate

説明

2-(3-Methylphenoxy)ethyl phenylcarbamate (CAS 62643-98-5) is a carbamate derivative characterized by a phenoxyethyl backbone substituted with a 3-methylphenyl group and a phenylcarbamate moiety. Carbamates are widely studied for their biological activities, including antiadrenergic, pesticidal, and enzymatic inhibitory properties . The compound can be synthesized via reactions involving phenyl isocyanate and phenolic alcohols, a method common to carbamate chemistry .

特性

IUPAC Name |

2-(3-methylphenoxy)ethyl N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-13-6-5-9-15(12-13)19-10-11-20-16(18)17-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWDGICXGVEALS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCOC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Alkyl Chain Variations

- Methyl and Ethyl Derivatives: In a study of phenylcarbamic acid alkyl esters, methyl and ethyl derivatives (e.g., methyl (3-hydroxyphenyl)-carbamate, CAS 13683-89-1) exhibited lower beta-antiadrenergic activity compared to propyl and butyl analogs. The ethyl derivative of 2-(3-methylphenoxy)ethyl phenylcarbamate may similarly show moderate activity due to its intermediate alkyl chain length .

- Propyl and Butyl Derivatives: Propyl and butyl substitutions in aryloxyaminopropanol-based carbamates demonstrated enhanced chronotropic inhibition (pA2 = 6.81) and vasodilatory effects, suggesting that longer alkyl chains improve receptor interaction .

Phenoxy Group Modifications

- Fenoxycarb (Ethyl 2-(4-phenoxyphenoxy)ethylcarbamate): This compound (CAS 72490-01-8) replaces the 3-methylphenoxy group with a 4-phenoxyphenoxy moiety, resulting in pesticidal rather than cardiovascular applications. The additional phenoxy group increases hydrophobicity, aligning with its use as an insect growth regulator .

- 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate: The introduction of chloro, nitro, and ethoxy groups enhances steric bulk and electron-withdrawing effects, likely altering target specificity compared to the simpler 3-methylphenoxy derivative .

Physicochemical Properties

Lipophilicity (logP)

Lipophilicity, a critical factor in drug absorption, was determined via HPLC for structurally related compounds. For example:

- Methyl (3-hydroxyphenyl)-carbamate : Lower logP due to the polar hydroxyl group .

- Propyl phenylcarbamate : Higher logP (estimated ~3.5) than ethyl or methyl analogs, correlating with improved membrane permeability .

- 2-(3-Methylphenoxy)ethyl phenylcarbamate: Predicted logP ~2.8–3.2 (based on alkyl-phenoxycarbamate trends), balancing solubility and bioavailability .

Crystallinity and Stability

- 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate: Exhibits a disordered cyclohexene ring and hydrogen-bonded crystal structure, enhancing thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。